zinc(II) fluoride tetrahydrate

Description

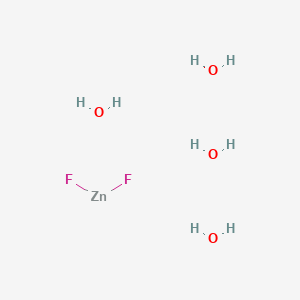

Structure

2D Structure

Properties

Molecular Formula |

F2H8O4Zn |

|---|---|

Molecular Weight |

175.4 g/mol |

IUPAC Name |

difluorozinc;tetrahydrate |

InChI |

InChI=1S/2FH.4H2O.Zn/h2*1H;4*1H2;/q;;;;;;+2/p-2 |

InChI Key |

OEUUYPRXVRBIFO-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.F[Zn]F |

Origin of Product |

United States |

Synthesis and Crystallization Methodologies for Zinc Ii Fluoride Tetrahydrate

Hydrothermal Synthesis Approaches for ZnF2·4H2O and Related Fluorozincates

Hydrothermal synthesis is a prominent method for the crystallization of zinc(II) fluoride (B91410) tetrahydrate (ZnF₂·4H₂O) and related fluorozincates. nih.govrsc.org This technique involves heating an aqueous mixture in a sealed vessel, often a PTFE-lined autoclave, to temperatures above the boiling point of water, generating significant vapor pressure. nih.govparrinst.com Such conditions facilitate the dissolution and recrystallization of materials that are sparingly soluble at ambient temperatures. nih.gov

A key advantage of hydrothermal synthesis is the ability to produce high-quality, single crystals. rsc.org For instance, a noncentrosymmetric zinc fluoride hydrate, ZnF₂(H₂O)₄, has been synthesized using a hydrothermal method. nih.gov This process allows for the formation of materials with specific crystalline structures and properties. The use of PTFE liners is crucial when acidic or alkaline conditions are required, as they protect the stainless steel vessel from corrosion and prevent contamination of the sample. parrinst.com

Microwave-assisted hydrothermal methods have also been employed, offering advantages such as rapid and uniform heating of the reaction mixture. acs.orgnih.gov This can lead to accelerated reaction times and the formation of nanoparticles with controlled morphology. acs.org The synthesis of various metal oxides, such as zirconia and titania, under subcritical and supercritical water conditions has demonstrated the versatility of this approach for creating materials with high crystallinity and large surface areas. nih.gov

The dimensionality of the resulting fluorozincate structures can be influenced by the synthesis temperature. Studies on hybrid fluorozincates have shown that increasing the synthesis temperature can lead to the formation of networks with higher dimensionality, from one-dimensional chains to three-dimensional frameworks. researchgate.net

Precipitation-Based Synthesis Routes for Zinc(II) Fluoride Tetrahydrate

Precipitation is a straightforward and widely used method for synthesizing this compound. This technique generally involves the reaction of a soluble zinc salt with a fluoride source in an aqueous solution, leading to the precipitation of the less soluble zinc fluoride hydrate.

A common approach is the reaction of zinc oxide or zinc carbonate with aqueous hydrofluoric acid. atamanchemicals.com The resulting precipitate is ZnF₂·4H₂O. Similarly, reacting zinc metal with hydrofluoric acid yields hydrogen gas and zinc fluoride. wikipedia.org Another variation involves the use of zinc nitrate (B79036) tetrahydrate, which is dissolved along with other nitrates in an aqueous solution, followed by a precipitation step. ulster.ac.uk

The resulting precipitate is typically washed to remove impurities and then dried. ulster.ac.uk For instance, after precipitation, the material can be washed multiple times with deionized water and then dried in an oven at a controlled temperature, such as 60°C for 24 hours. ulster.ac.uk The tetrahydrate form, ZnF₂·4H₂O, is a white crystalline solid with a rhombohedral crystal structure. atamanchemicals.comwikipedia.org It is sparingly soluble in water, with a solubility of about 1.52 g/100mL at 20°C. atamanchemicals.comdf-chemicals.com The water of crystallization can be removed by heating the compound to above 100°C. atamanchemicals.comdf-chemicals.com

Sol-Gel Synthesis Strategies for High Surface Area Zinc(II) Fluoride and its Hydrated Forms

The sol-gel method presents a versatile route to synthesizing high surface area zinc fluoride and its hydrated forms, offering distinct properties compared to materials prepared by conventional methods. uni-muenchen.deresearchgate.netrsc.org This technique allows for the creation of nanoscopic metal fluorides with applications in catalysis and materials science. researchgate.netrsc.org

Non-Aqueous Sol-Gel Methodologies Employing Zinc Precursors

The non-aqueous fluorolytic sol-gel synthesis is a powerful approach for producing nanoscopic metal fluorides. researchgate.netresearchgate.net This method typically involves the reaction of a metal precursor, such as a metal alkoxide or acetate (B1210297), with anhydrous hydrogen fluoride in a suitable organic solvent. rsc.orgresearchgate.netrsc.org

In a typical non-aqueous synthesis of high-surface-area ZnF₂, anhydrous zinc acetate (Zn(OOCCH₃)₂) is dissolved in a water-free alcohol like methanol (B129727). uni-muenchen.dersc.org A stoichiometric amount of methanolic hydrogen fluoride (HF) solution is then added to the mixture. uni-muenchen.dersc.org After an aging period, a transparent sol is formed, which is then dried under vacuum and may be further calcined at a low temperature (e.g., 100°C). uni-muenchen.dersc.org This process results in a highly disordered, nanoscopic ZnF₂ with a remarkably high surface area. uni-muenchen.de The reaction mechanism involves a stepwise replacement of the precursor's organic groups (e.g., acetate) with fluoride ions. researchgate.netscispace.com

Aqueous Sol-Gel Methodologies and Their Influence on Material Characteristics

Aqueous sol-gel methods for zinc fluoride synthesis are similar to their non-aqueous counterparts, with the key difference being the presence of water. uni-muenchen.dersc.org In this approach, hydrated zinc acetate and standard methanol can be used without prior dehydration. uni-muenchen.dersc.org An aqueous solution of hydrofluoric acid is added to the zinc precursor solution. uni-muenchen.dersc.org

The presence of water influences the characteristics of the final material. The hydrolysis reaction competes with the fluorolysis reaction, where the methoxy (B1213986) group can be substituted by either a hydroxyl group from water or a fluoride ion from HF. researchgate.net This can lead to the formation of metal hydroxide (B78521) fluorides, which possess both Lewis and Brønsted acid sites. researchgate.netits.ac.id The concentration of the aqueous HF solution used can be varied, which in turn affects the properties of the resulting zinc fluoride product. uni-muenchen.dersc.org Materials synthesized via the aqueous route also exhibit high surface areas and nanoscopic nature. uni-muenchen.de

Controlled Crystallization and Morphological Engineering of ZnF2·4H2O

The controlled crystallization and morphological engineering of this compound are crucial for tailoring its properties for specific applications. Various synthesis parameters can be adjusted to influence the size, shape, and dimensionality of the resulting crystals.

In hydrothermal synthesis, the temperature is a key factor in controlling the crystal structure and dimensionality of fluorozincates. researchgate.net For instance, studies have shown that by varying the synthesis temperature, it is possible to produce structures ranging from one-dimensional chains to three-dimensional networks. researchgate.net Microwave-assisted hydrothermal methods can also influence morphology by providing rapid and uniform heating, which can affect nucleation and crystal growth rates. acs.org Stirring during microwave-assisted synthesis has been shown to lead to smaller and more uniform nanoparticles. acs.org

In sol-gel synthesis, the choice between aqueous and non-aqueous routes affects the final product's characteristics. uni-muenchen.de The non-aqueous route typically yields highly disordered, nanoscopic ZnF₂. uni-muenchen.de The concentration of reactants and the aging time can also be manipulated to control particle size. uni-muenchen.de

For precipitation methods, the conditions of precipitation, such as reactant concentrations and temperature, can influence the crystal size. Slow drying of the tetrahydrate in a stream of anhydrous hydrogen fluoride can minimize hydrolysis and lead to the formation of the anhydrous form. nih.gov The morphology of crystals can range from needles to rhombohedral structures. atamanchemicals.comwikipedia.org

Rational Design of this compound as a Precursor for Complex Inorganic Frameworks

This compound serves as a valuable precursor for the rational design and synthesis of complex inorganic frameworks, including metal-organic frameworks (MOFs). sigmaaldrich.come3s-conferences.org Its utility stems from its role as a source of zinc ions and, in some cases, fluoride ions, which can be incorporated into more elaborate structures.

In the synthesis of MOFs, a zinc precursor is a fundamental component. While zinc nitrate is commonly used, e3s-conferences.orgescholarship.org ZnF₂·4H₂O can also be employed, particularly when the incorporation of fluoride into the final framework is desired. The synthesis of hybrid fluorozincates demonstrates how ZnF₂ can be used to build extended structures with varying dimensionalities by reacting it with organic linkers under hydrothermal conditions. researchgate.net

The synthesis of a one-dimensional zinc-based coordination polymer, for example, involved the use of Zn(OH)₂ as the zinc source, but illustrates the principle of using a simple zinc compound to build a more complex framework with specific properties, such as luminescence and electrochemical activity. acs.org Similarly, the synthesis of other coordination polymers and MOFs often involves dissolving a zinc salt in a solvent with an organic linker, sometimes with the aid of heat, to facilitate the self-assembly of the framework. e3s-conferences.org The choice of precursor, solvent, temperature, and organic linker all play a crucial role in determining the final structure and properties of the inorganic framework.

The table below summarizes various synthesis methods for Zinc(II) Fluoride and its derivatives, highlighting the precursors and key conditions.

| Synthesis Method | Precursor(s) | Key Conditions | Resulting Product |

| Hydrothermal | Zinc source, Fluoride source | High temperature and pressure in a sealed vessel | Crystalline ZnF₂·4H₂O or related fluorozincates |

| Precipitation | Soluble zinc salt (e.g., ZnO, ZnCO₃), Hydrofluoric acid | Aqueous solution at ambient or slightly elevated temperatures | ZnF₂·4H₂O precipitate |

| Non-Aqueous Sol-Gel | Anhydrous zinc acetate, Anhydrous methanolic HF | Anhydrous organic solvent, aging, low-temperature calcination | High surface area, nanoscopic ZnF₂ |

| Aqueous Sol-Gel | Hydrated zinc acetate, Aqueous HF | Aqueous/alcoholic solvent | High surface area zinc fluoride or hydroxide fluoride |

Advanced Structural Elucidation and Crystallography of Zinc Ii Fluoride Tetrahydrate

Single-Crystal X-ray Diffraction Studies of ZnF₂·4H₂O

Single-crystal X-ray diffraction is a powerful technique that has been instrumental in determining the precise crystal structure of zinc(II) fluoride (B91410) tetrahydrate.

Early crystallographic work identified that zinc(II) fluoride tetrahydrate crystallizes in the rhombohedral crystal system. wikipedia.orgatamanchemicals.com However, more recent and detailed studies have proposed different crystallographic parameters. One study reported that ZnF₂·4H₂O crystallizes in the orthorhombic crystal system, belonging to the polar space group Pca2₁. nih.govacs.org Another investigation suggests a tetragonal system with the space group P4₂/mnm. unt.edu The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been reported with some variation across different studies, likely due to different experimental conditions or the presence of polymorphs.

Table 1: Reported Unit Cell Parameters for this compound

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|

| Orthorhombic | Pca2₁ | 5.347 | 7.590 | 12.700 | 90 | 90 | 90 | materialsproject.org |

| Tetragonal | P4₂/mnm | 7.552 | 12.658 | 5.287 | - | - | - | unt.edu |

| Monoclinic | Unknown | 9.691 | 12.342 | 6.187 | - | 92.58 | - | nist.gov |

This table presents a selection of reported unit cell parameters and may not be exhaustive. The differences in reported values could be attributed to variations in experimental techniques and conditions.

In the structure of ZnF₂·4H₂O, the zinc(II) ion is octahedrally coordinated. nih.govacs.org Specifically, the central Zn²⁺ ion is bonded to two fluoride ions and four water molecules, forming isolated [ZnF₂(H₂O)₄] octahedra. nih.govacs.org This arrangement results in a 0-dimensional structure where the octahedra are not directly connected to each other. nih.govacs.org The Zn-O bond lengths in the hydrated form are reported to be around 2.01 to 2.03 Å. osaka-u.ac.jp

The discrete [ZnF₂(H₂O)₄] octahedra are held together in the crystal lattice by an extensive network of hydrogen bonds. aablocks.comresearchgate.net The coordinated water molecules act as hydrogen bond donors, forming hydrogen bonds with the fluoride ions of neighboring octahedra and with other water molecules. aablocks.com These interactions create a complex three-dimensional supramolecular framework. researchgate.net The hydrogen bond donor count for the tetrahydrate is 4, while the acceptor count is 6. aablocks.comnih.gov The analysis of the infrared spectra of ZnF₂·4H₂O and its deuterated analogues has provided detailed information about the stretching and bending vibrations of the water molecules, confirming the presence of strong hydrogen bonds. researchgate.net

Powder X-ray Diffraction (PXRD) and Rietveld Refinement for Polycrystalline ZnF₂·4H₂O

Powder X-ray diffraction (PXRD) is a key technique for analyzing polycrystalline samples of ZnF₂·4H₂O. unt.eduresearchgate.net The resulting diffraction pattern serves as a fingerprint for the compound, and its analysis can confirm the phase purity and crystal structure. Rietveld refinement is a powerful method used to analyze PXRD data. researchgate.netresearchgate.net It involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. This process allows for the refinement of various structural parameters, such as lattice parameters, atomic positions, and site occupancies, providing a detailed structural description of the polycrystalline material. researchgate.netresearchgate.net For instance, Rietveld refinement has been employed in the study of hybrid fluorozincates synthesized from zinc fluoride tetrahydrate. researchgate.net

Comparative Structural Analysis of Anhydrous Zinc(II) Fluoride and its Tetrahydrate

A comparison between anhydrous zinc(II) fluoride (ZnF₂) and its tetrahydrate reveals significant structural differences.

Anhydrous ZnF₂: Crystallizes in the tetragonal rutile structure with the space group P4₂/mnm. wikipedia.orgmaterialsproject.org In this structure, the zinc ion is also octahedrally coordinated, but it is bonded to six fluoride ions, forming a three-dimensional network of corner and edge-sharing ZnF₆ octahedra. wikipedia.orgmaterialsproject.org The Zn-F bond lengths are reported to be around 2.02 Å and 2.04 Å. materialsproject.org

ZnF₂·4H₂O: As previously described, consists of isolated [ZnF₂(H₂O)₄] octahedra linked by hydrogen bonds. nih.govacs.org

The incorporation of water molecules into the crystal lattice of the tetrahydrate leads to a dramatic change from a 3D framework in the anhydrous form to a 0-dimensional structure of isolated octahedra in the hydrate. nih.govacs.org This structural transformation from a centric (in ZnF₂) to an acentric structure (in ZnF₂·4H₂O) is noteworthy and gives rise to interesting properties such as second-harmonic generation (SHG) activity in the tetrahydrate. nih.govacs.org

Table 2: Structural Comparison of Anhydrous ZnF₂ and ZnF₂·4H₂O

| Feature | Anhydrous Zinc(II) Fluoride (ZnF₂) | This compound (ZnF₂·4H₂O) |

|---|---|---|

| Crystal System | Tetragonal wikipedia.orgmaterialsproject.org | Orthorhombic nih.govacs.org or Rhombohedral wikipedia.orgatamanchemicals.com |

| Space Group | P4₂/mnm wikipedia.orgmaterialsproject.org | Pca2₁ nih.govacs.org |

| Coordination | Octahedral (ZnF₆) wikipedia.orgmaterialsproject.org | Octahedral ([ZnF₂(H₂O)₄]) nih.govacs.org |

| Connectivity | 3D network of corner and edge-sharing octahedra materialsproject.org | 0-dimensional isolated octahedra linked by hydrogen bonds nih.govacs.org |

| Hydrogen Bonding | Absent nih.gov | Extensive network aablocks.com |

Polymorphism and Phase Transition Studies in Hydrated Zinc Fluoride Systems

The existence of multiple crystalline forms, or polymorphs, is a known phenomenon in hydrated metal fluorides. mdpi.comresearchgate.net While the primary focus of many studies has been on the tetrahydrate, the potential for other hydrated phases of zinc fluoride and their interconversions (phase transitions) is an area of interest. The specific crystalline phase obtained can be influenced by factors such as synthesis temperature and the presence of certain reagents. mdpi.comrsc.org For example, studies on related mixed metal fluoride hydrates have shown that temperature variations can lead to different polymorphic forms with distinct crystal structures and space groups. mdpi.comresearchgate.net Although detailed studies specifically on the polymorphism of zinc fluoride hydrates are not extensively reported in the provided search results, the behavior of similar systems suggests that ZnF₂ hydrates could also exhibit polymorphism.

Spectroscopic Characterization Techniques Applied to Zinc Ii Fluoride Tetrahydrate

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of specific nuclei within a solid material. For zinc(II) fluoride (B91410) tetrahydrate, NMR studies focus primarily on the ¹⁹F and ¹H nuclei to understand the fluoride and water molecule environments, respectively.

Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, making it nearly as sensitive as ¹H. ¹⁹F MAS NMR spectroscopy provides critical information about the local environment of fluoride ions in the crystal lattice. The ¹⁹F chemical shift is highly sensitive to the nature of the metal-fluorine bond and the coordination environment.

In materials containing zinc fluoride, the ¹⁹F chemical shift can be indicative of the degree of ionic character and the presence of neighboring atoms. For instance, in studies of fluorotellurite glasses incorporating ZnF₂, a chemical shift component at approximately -204 ppm has been identified, consistent with the reference value for ZnF₂ in a mixed environment. This suggests that the fluorine atoms are directly bonded to zinc centers. Precise theoretical predictions of ¹⁹F NMR chemical shifts, often calculated using periodic structure models, are crucial for assigning signals in compounds with multiple crystallographically distinct fluorine sites. researchgate.net

While zinc(II) fluoride tetrahydrate itself contains no carbon, the principles of ¹³C CP/MAS NMR are highly relevant for characterizing zinc-organic hybrid materials or coordination polymers derived from it. ¹H NMR is directly applicable for studying the water molecules within the hydrate's structure.

Proton (¹H) MAS NMR: This technique is used to study the hydrogen atoms in the four water molecules of ZnF₂·4H₂O. The ¹H NMR spectrum of hydrated inorganic compounds typically shows distinct signals for crystallographically unique water molecules and hydroxyl groups. For instance, in hydrated magnesium minerals, which serve as a good analogue, bound water protons resonate at around +4.0 ppm, while hydroxyl protons appear at approximately -1.3 ppm. researchgate.net For ZnF₂·4H₂O, one would expect to observe resonances in a similar range, corresponding to the coordinated water molecules. The line shape and width can provide information on proton mobility and hydrogen bonding within the crystal structure.

Carbon-13 (¹³C) CP/MAS NMR: In related zinc(II) systems, such as metal-organic frameworks (MOFs) where organic linkers are coordinated to zinc ions, ¹³C CP/MAS NMR is indispensable. This technique enhances the signal of the low-abundance ¹³C nuclei by transferring polarization from the abundant ¹H nuclei. The resulting spectra reveal the number of chemically inequivalent carbon atoms in the organic linker, confirming the structure and symmetry of the coordination polymer. The chemical shifts are sensitive to the coordination of the ligand to the zinc center.

Below is a table of representative ¹³C NMR chemical shifts observed in a zinc(II) coordination polymer constructed from 1,2-bis(1,2,4-triazol-4-yl)ethane (btre) and benzene-1,4-dicarboxylic acid (H₂bdc) ligands.

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

|---|---|

| btre ligand: -CH2- | 47.8 |

| btre ligand: triazole C-H | 146.1 |

| bdc ligand: aromatic C-H | 130.3 |

| bdc ligand: aromatic C-COO | 137.9 |

| bdc ligand: -COO | 174.0 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopies

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide a detailed fingerprint of the compound, allowing for the identification of functional groups, bonding, and hydration states.

For this compound, the vibrational spectra are characterized by modes corresponding to the water molecules (O-H vibrations), the zinc-fluoride bonds (Zn-F vibrations), and zinc-oxygen bonds (Zn-O vibrations from the coordinated water).

FTIR Spectroscopy: The FTIR spectrum of ZnF₂·4H₂O shows distinct absorption bands that can be assigned to specific molecular motions. The high-frequency region is dominated by the vibrations of the water molecules. Broad bands in the 3000-3600 cm⁻¹ range are characteristic of O-H stretching modes, while bending modes of H₂O (scissoring) typically appear around 1600-1650 cm⁻¹. The lower frequency region contains the vibrations of the inorganic framework. Bands corresponding to Zn-F stretching are expected in the 400-500 cm⁻¹ region, while vibrations involving the coordination of water to the zinc ion (Zn-O stretching) appear at lower wavenumbers. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the symmetric vibrations of the ZnF₂ framework, which may be weak in the IR spectrum. The technique has been used to identify the characteristic vibrational frequency of the F-Ca bond in calcium fluoride at 322 cm⁻¹, demonstrating its utility in detecting metal-fluoride bonds. nih.gov In hydrated compounds, the O-H stretching bands are also visible in the Raman spectrum, providing complementary information to the FTIR data. rsc.orgresearchgate.net

The table below summarizes the key infrared absorption peaks and their assignments for ZnF₂·4H₂O.

| Wavenumber (cm-1) | Assignment (Vibrational Mode) |

|---|---|

| 3406 | O-H Stretching (νOH) |

| 1631 | H-O-H Bending (δHOH) |

| 898 | H2O Wagging/Rocking |

| 462 | Zn-F Stretching (νZn-F) |

The surface of zinc(II) fluoride can possess acidic and basic sites that are crucial for its potential applications in catalysis. In situ FTIR spectroscopy using probe molecules is a standard method for characterizing these sites. Pyridine (B92270) is a commonly used probe molecule because its vibrational modes are sensitive to the nature of the acid site it interacts with.

When pyridine adsorbs on the surface of a material like ZnF₂, it can interact with two main types of acid sites:

Lewis acid sites: These are coordinatively unsaturated zinc ions (Zn²⁺) on the surface. Pyridine coordinates to these sites through its lone pair of electrons on the nitrogen atom. This interaction causes a shift in the pyridine ring vibrational modes, with a characteristic band for coordinated pyridine appearing in the 1600–1630 cm⁻¹ range. ias.ac.in The exact frequency of this band is an indicator of the strength of the Lewis acid site.

Brønsted acid sites: These are proton-donating sites, which could arise from surface hydroxyl groups or coordinated water molecules. When pyridine interacts with a Brønsted acid site, it becomes protonated, forming the pyridinium (B92312) ion (PyH⁺). The formation of this ion is unequivocally identified by the appearance of a new, sharp absorption band at approximately 1540 cm⁻¹. ias.ac.in

By monitoring the FTIR spectrum of adsorbed pyridine as a function of temperature and coverage, one can determine the type, strength, and concentration of the acid sites on the zinc(II) fluoride surface.

Photoluminescence (PL) Spectroscopy of this compound-Derived Materials and Hybrids

Photoluminescence is the emission of light from a material after it has absorbed photons. While pure this compound is not known for strong luminescence, it serves as an excellent host matrix for various luminescent activators (dopants) and as a component in hybrid luminescent materials.

The PL properties of materials derived from ZnF₂ are highly dependent on the incorporated dopants or the nature of the hybrid structure. For instance, when zinc fluoride is used in phosphors, doping with specific elements can induce strong luminescence.

Doped Zinc Fluoride Phosphors: Early studies showed that incorporating elements like cerium, tungsten, or titanium into a zinc fluoride matrix produces materials that emit light in the near-ultraviolet and blue regions upon excitation. acs.org The emission spectrum is characteristic of the activator ion, which is incorporated into the ZnF₂ host lattice.

Fluoride-Containing Glasses: Zinc fluoride is also a component in specialty optical glasses, such as fluorotellurite glasses. When these glasses are doped with rare-earth ions like Europium (Eu³⁺), they exhibit strong photoluminescence. The emission spectra, typically showing sharp peaks corresponding to the electronic transitions of the Eu³⁺ ion, can be used to probe the local environment around the rare-earth ion within the glass matrix. rsc.org

Zinc-Organic Hybrids: Coordination polymers and MOFs containing zinc often exhibit fluorescence. Luminescence in these materials can originate from the organic linker (ligand-centered), from the metal cluster, or from a combination of both (ligand-to-metal charge transfer). Studies on zinc(II) coordination polymers have shown strong bluish fluorescence upon excitation with UV light. acs.org

The study of PL in these derived materials is crucial for developing applications in areas such as solid-state lighting, optical displays, and sensing.

Dynamic Light Scattering (DLS) for Size Distribution Analysis of Colloidal Zinc(II) Fluoride Precursors

Dynamic Light Scattering (DLS) is a non-invasive technique utilized to determine the size distribution of small particles in suspension. In the context of zinc(II) fluoride, DLS has been instrumental in characterizing the particle size of colloidal precursors synthesized via a fluorolytic sol-gel route. This method provides critical insights into the hydrodynamic radius of the particles in the sol, which is essential for understanding the properties of the resulting nanoscopic material.

Detailed research findings from the sol-gel synthesis of zinc fluoride have demonstrated the efficacy of DLS in characterizing the colloidal suspension. uni-muenchen.de The analysis revealed that the hydrodynamic radius of the sol particles followed an approximate log-normal distribution. uni-muenchen.de The mean of this distribution was determined to be approximately 8 nanometers, which corresponds to an estimated average particle diameter of about 16 nanometers. uni-muenchen.de This small particle size is a key factor contributing to the broad reflections observed in X-ray diffraction (XRD) patterns of the dried xerogel, confirming the nanoscopic nature of the synthesized zinc fluoride. uni-muenchen.de

The DLS measurements are crucial in the initial stages of material characterization, as the particle size of the precursor sol can significantly influence the properties of the final solid material, such as its surface area and catalytic activity. uni-muenchen.de The data obtained from DLS, therefore, provides a foundational understanding of the material at the nanoscale.

Table 1: Dynamic Light Scattering (DLS) Data for Colloidal Zinc(II) Fluoride Precursors

| Parameter | Value | Reference |

| Mean Hydrodynamic Radius | ~8 nm | uni-muenchen.de |

| Estimated Average Diameter | ~16 nm | uni-muenchen.de |

| Particle Size Distribution | Log-normal | uni-muenchen.de |

Thermal Decomposition and Stability Research of Zinc Ii Fluoride Tetrahydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies of Dehydration Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal decomposition of hydrated compounds. In the case of zinc(II) fluoride (B91410) hydrates, these methods reveal a multi-step dehydration process.

Studies on the thermal behavior of what was identified as zinc fluoride dihydrate (ZnF2·2H2O), which is a key intermediate in the decomposition of the tetrahydrate, show that heating the material in air does not lead to a simple, clean dehydration to anhydrous zinc fluoride. cdnsciencepub.com Instead, a complex process involving the formation of intermediates and side reactions is observed.

Initial heating of zinc(II) fluoride hydrate results in the loss of water molecules. Efforts to obtain pure anhydrous zinc fluoride by heating the hydrated form in air at 100°C have been reported to be unsuccessful, indicating the complexity of the dehydration process. cdnsciencepub.com The decomposition is not a straightforward loss of all four water molecules at once. Instead, it proceeds through lower hydrates. Evidence points to the existence of at least a dihydrate (ZnF2·2H2O) and a hemihydrate (ZnF2·0.5H2O) as intermediate phases during the decomposition. cdnsciencepub.com The process is further complicated by the occurrence of hydrolysis, where the released water vapor reacts with the zinc fluoride. cdnsciencepub.com

The following table summarizes the expected weight loss for the dehydration steps of zinc(II) fluoride tetrahydrate.

Table 1: Theoretical Weight Loss for Dehydration Steps of ZnF₂·4H₂O

| Decomposition Step | Product | Water Molecules Lost | Theoretical Weight Loss (%) |

|---|---|---|---|

| ZnF₂·4H₂O → ZnF₂·2H₂O + 2H₂O | Zinc(II) fluoride dihydrate | 2 | 20.52% |

| ZnF₂·4H₂O → ZnF₂ + 4H₂O | Anhydrous zinc(II) fluoride | 4 | 41.04% |

Note: This table represents theoretical calculations based on stoichiometry. Actual TGA results can be influenced by experimental conditions like heating rate and atmosphere.

Mechanistic Pathways of Dehydration and Hydrolysis of ZnF2·4H2O

The thermal decomposition of this compound involves two primary competing mechanistic pathways: dehydration and hydrolysis.

Dehydration is the process where the water of crystallization is removed from the crystal lattice. For ZnF2·4H2O, this occurs sequentially, leading to the formation of lower hydrates such as the dihydrate. The general reaction is:

ZnF₂·4H₂O(s) → ZnF₂·(4-x)H₂O(s) + xH₂O(g)

Hydrolysis is a chemical reaction where the zinc fluoride reacts with the water molecules that are released during the dehydration process, particularly at elevated temperatures. Hot water can hydrolyze zinc fluoride to form zinc hydroxide (B78521) fluoride (Zn(OH)F). wikipedia.org Further heating can lead to the formation of zinc oxide (ZnO). cdnsciencepub.com The reactions can be represented as:

ZnF₂(s) + H₂O(g) ⇌ Zn(OH)F(s) + HF(g) Zn(OH)F(s) → ZnO(s) + HF(g)

The extent of hydrolysis is highly dependent on experimental conditions such as the heating rate, particle size, and the humidity of the surrounding atmosphere. cdnsciencepub.com The formation of zinc oxide as a final residue instead of pure anhydrous zinc fluoride is a common outcome when heating hydrated zinc fluoride in air. cdnsciencepub.com The stoichiometric weight loss for the complete conversion of the dihydrate to zinc oxide is coincidentally very close to that for the complete dehydration of the tetrahydrate, which can lead to misinterpretation of TGA data if not coupled with compositional analysis of the residue. cdnsciencepub.com

Investigation of Intermediate Phases and Their Structural Transformations During Thermal Treatment

X-ray diffraction (XRD) is a crucial technique for identifying the crystalline phases present during thermal decomposition. Studies following the structural changes of zinc fluoride hydrates upon heating have identified several intermediate phases.

Commercial C.P. grade zinc fluoride, often found to be a dihydrate, shows a distinct diffraction pattern from both the anhydrous (ZnF₂) and tetrahydrate (ZnF2·4H2O) forms. cdnsciencepub.com Upon heating this dihydrate in air, the resulting residues are not pure anhydrous zinc fluoride. Depending on the temperature and duration of heating, the products can be:

A mixture of anhydrous zinc fluoride (ZnF₂) and its hemihydrate (ZnF2·0.5H2O). cdnsciencepub.com

A mixture of anhydrous zinc fluoride (ZnF₂) and zinc oxide (ZnO). cdnsciencepub.com

The hemihydrate alone. cdnsciencepub.com

Pure zinc oxide (ZnO) at higher temperatures (above 250°C). cdnsciencepub.com

These structural transformations indicate that the removal of water from the crystal lattice is accompanied by significant rearrangements. The transition from the hydrated forms to the anhydrous rutile structure of ZnF₂ is not direct when heated in air due to the competing hydrolysis reaction. wikipedia.orgcdnsciencepub.com The product corresponding to a weight loss of approximately 26% from the dihydrate gives a diffraction pattern showing a mixture dominated by anhydrous zinc fluoride but with evidence of zinc oxide. cdnsciencepub.com

Table 2: Products Identified by XRD After Heating Zinc Fluoride Hydrate in Air

| Heating Conditions | Identified Solid Residues |

|---|---|

| Moderate heating | Mixture of ZnF₂ and ZnF₂·0.5H₂O |

| Heating leading to ~26% weight loss (from dihydrate) | Mixture of ZnF₂ (predominant) and ZnO |

| Heating above 250°C | ZnO |

Kinetic Analysis of Thermal Decomposition Processes in Hydrated Zinc Fluorides

Kinetic analysis of thermal decomposition data obtained from TGA allows for the determination of parameters such as activation energy (Ea), which provides insight into the energy barriers of the dehydration and decomposition reactions. While specific, detailed kinetic studies focused solely on ZnF2·4H2O are not extensively documented in the provided literature, the methodologies for such analyses are well-established for other hydrated salts and zinc compounds.

Methods like the Coats-Redfern or Flynn-Wall-Ozawa are commonly used to analyze non-isothermal TGA data to determine kinetic parameters. researchgate.net For example, the thermal decomposition of zinc oxalate dihydrate has been studied, and its decomposition was found to conform to a nucleation and growth model with a determined activation energy. researchgate.net Similarly, studies on zinc sulfate (B86663) monohydrate have calculated activation energies for its decomposition stages. mdpi.com

A future study on the kinetics of the dehydration and hydrolysis of ZnF2·4H2O would involve performing TGA experiments at multiple heating rates. mdpi.com By analyzing the shift in decomposition temperatures with the heating rate, one could calculate the activation energy for each distinct step of the process (e.g., ZnF2·4H2O → ZnF2·2H2O, ZnF2·2H2O → intermediates, etc.). Such a study would be necessary to quantify the stability of the hydrate and its intermediates and to better control the production of anhydrous zinc fluoride while minimizing the formation of oxide impurities. cdnsciencepub.com

Theoretical and Computational Investigations on Zinc Ii Fluoride Tetrahydrate

Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties

Density Functional Theory (DFT) has become a powerful tool in computational chemistry and materials science for investigating the electronic structure of many-body systems. worktribe.comufv.br DFT-based methods are widely used to simulate a range of spectroscopic techniques and to reveal the underlying molecular structure, electronic structure, and bonding. worktribe.com The choice of the exchange-correlation functional, such as B3LYP, PBE0, B1WC, or WC1LYP, can influence the accuracy of the calculated properties. cdmf.org.br

In the case of ZnF₂·4H₂O, DFT calculations would elucidate the precise arrangement of the four water molecules around the zinc fluoride (B91410) unit. The calculations can determine whether the water molecules are directly coordinated to the zinc(II) ion or are present as water of crystallization within the lattice, influencing the crystal's symmetry and stability. For instance, the anhydrous form of ZnF₂ crystallizes in the rutile structure, featuring octahedrally coordinated zinc cations. wikipedia.orgmaterialsproject.org DFT calculations for the tetrahydrate would explore how the presence of water molecules alters this coordination. Studies on other Zn(II) complexes have successfully used DFT to explore various geometrical arrangements, including tetrahedral, trigonal bipyramidal, and octahedral geometries, demonstrating the method's utility in predicting coordination chemistry. ufv.br The stability of the hydrated complex can be evaluated by calculating the binding energy of the water molecules to the ZnF₂ unit.

Table 1: Representative Bond Lengths in Anhydrous ZnF₂ (Rutile Structure)

| Bond | Calculated Bond Length (Å) |

|---|---|

| Zn-F | 2.02 (x2) |

| Zn-F | 2.04 (x4) |

Data sourced from Materials Project computational data for anhydrous ZnF₂. materialsproject.org

The electronic band structure and Density of States (DOS) are critical for understanding a material's electrical and optical properties. DFT is the standard method for these calculations. irjet.net The band structure plots the allowed electron energy levels against momentum through the crystal's Brillouin zone, while the DOS shows the number of available electronic states at each energy level. irjet.net The energy difference between the top of the valence band and the bottom of the conduction band determines the band gap, a key parameter classifying the material as a conductor, semiconductor, or insulator. irjet.net

Table 2: Calculated Electronic Properties of Anhydrous ZnF₂

| Property | Calculated Value (DFT - PBEsol) |

|---|---|

| Band Gap | 5.96 eV |

Note: This value is likely underestimated by the DFT method used. materialsproject.org

Nonlinear optical (NLO) materials are essential for applications in photonics and optoelectronics. acs.org The addition of zinc fluoride to glass systems has been investigated as a way to modify their structural and optical properties for NLO applications. researchgate.net Computational methods based on DFT can predict NLO properties by calculating the material's response to an external electric field, quantifying parameters like the hyperpolarizability.

Studies on zinc barium borate (B1201080) oxyfluoride glasses have shown that increasing ZnF₂ content can lead to a decrease in the optical band gap, from 5.76 to 5.14 eV. researchgate.net This change is attributed to structural modifications, such as a nonlinear variation in the coordination of boron atoms. researchgate.net While direct DFT predictions for ZnF₂·4H₂O are not widely reported, the principles remain the same. Calculations would focus on how the electronic structure of the hydrated crystal responds to an optical field. The presence of water molecules and the specific hydrogen bonding network could significantly influence the material's polarizability and, consequently, its NLO response. Theoretical investigations on related materials have demonstrated that Zn(II) complexes can exhibit significant two-photon absorption coefficients, a key NLO parameter. researchgate.net

Molecular Dynamics Simulations and Phonon Property Calculations Applied to Zinc(II) Fluoride Systems

Theoretical and computational chemistry provide powerful tools for investigating the behavior of materials at an atomic level. In the context of zinc(II) fluoride systems, molecular dynamics (MD) simulations and phonon property calculations offer complementary insights into the dynamic and vibrational properties of the crystal lattice.

Molecular Dynamics Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the time evolution of the system, revealing information about its structural dynamics, conformational changes, and thermodynamic properties.

While specific MD studies on zinc(II) fluoride tetrahydrate are not extensively documented in the provided search results, the principles can be understood from simulations of related aqueous zinc(II) systems. For instance, ab initio molecular dynamics (AIMD) simulations have been employed to study the hydration shell structure and dynamics of aqueous Zn²⁺ ions. mdpi.com These simulations show that the dominant form of Zn(II) in water is the hexacoordinated [Zn(H₂O)₆]²⁺ complex, though pentacoordinated species also exist. mdpi.com The insights from such studies are foundational for understanding the interactions between the zinc ion and the water molecules within the crystal structure of this compound.

Classical MD simulations have also been utilized to investigate the influence of Zn(II) on the conformational properties of biomolecules, highlighting the role of the zinc ion in stabilizing specific structural motifs. nih.gov For a system like this compound, MD simulations could elucidate the dynamics of the water molecules of hydration, the stability of the crystal lattice at different temperatures, and the nature of the interactions between the zinc(II) ions, fluoride ions, and water molecules. The development of accurate force fields, which describe the potential energy of the system, is a critical aspect of classical MD simulations for zinc complexes. nih.gov

Phonon Property Calculations

Phonon property calculations, typically performed using first-principles methods like density functional theory (DFT), are used to investigate the vibrational modes of a crystal lattice. Phonons are quantized modes of vibration that occur in a rigid crystal lattice, and their properties, such as dispersion relations and density of states, are fundamental to understanding a material's thermal properties, including thermal expansion and heat capacity.

Studies on anhydrous zinc fluoride (ZnF₂) have utilized first-principles calculations to determine its phonon frequencies and elastic constants. arxiv.org These calculations are crucial for understanding phenomena such as the negative thermal expansion observed in ZnF₂ at low temperatures. arxiv.org The phonon dispersion curves and the phonon density of states (PDOS) can be computed to analyze the contributions of different atoms (zinc and fluorine) to the vibrational modes at various frequencies. researchgate.net

For this compound, phonon calculations would be more complex due to the presence of the water molecules. The vibrational modes would include not only the lattice vibrations of the Zn-F framework but also the librational and vibrational modes of the coordinated water molecules. These calculations could provide a theoretical basis for interpreting experimental vibrational spectra (e.g., from infrared and Raman spectroscopy) and for understanding the thermodynamic stability of the hydrated crystal structure.

The table below summarizes the key information that can be obtained from these computational techniques for zinc(II) fluoride systems.

| Computational Technique | Information Obtained | Relevance to this compound |

| Molecular Dynamics (MD) Simulations | - Atomic trajectories over time- Structural dynamics and conformational changes- Thermodynamic properties (e.g., diffusion coefficients)- Coordination environment of Zn(II) | - Understanding the dynamics of water molecules- Assessing the stability of the crystal lattice- Elucidating the nature of ion-water and ion-ion interactions |

| Phonon Property Calculations | - Vibrational frequencies and modes- Phonon dispersion curves- Phonon density of states (PDOS)- Thermal properties (e.g., thermal expansion, heat capacity) | - Predicting and interpreting vibrational spectra- Understanding the contributions of different atoms to lattice vibrations- Investigating the thermodynamic stability of the hydrated structure |

Benchmarking Computational Methodologies for Accurate Description of Zinc(II) Complexes

The accurate theoretical description of zinc(II) complexes, including this compound, presents a significant challenge for computational chemistry. This is due to the nature of the zinc(II) ion, which has a filled d-shell ([Ar]3d¹⁰) and can adopt various coordination geometries with flexible bond lengths and angles. nih.gov Consequently, selecting an appropriate computational methodology is crucial for obtaining reliable predictions of their structure, bonding, and properties. Benchmarking, the process of systematically comparing the performance of different computational methods against high-quality reference data, is therefore an essential practice in this field.

A variety of quantum mechanical methods are employed to model zinc complexes. Density functional theory (DFT) is a widely used approach due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net However, the performance of DFT can be highly dependent on the choice of the exchange-correlation functional. For instance, in the simulation of induced circular dichroism spectra of zinc porphyrin complexes, functionals like ωB97X-D, CAM-B3LYP, and M06-2X have been shown to provide the best agreement with experimental results for certain spectral regions. rsc.org

The choice of basis set, which describes the atomic orbitals, also plays a critical role. While smaller basis sets like DZVP may provide a good correlation, larger basis sets such as TZVP are often necessary for a more accurate simulation of certain properties. rsc.org For systems involving anions like fluoride, the inclusion of diffuse functions in the basis set is generally recommended to accurately describe the electron distribution.

Beyond DFT, other methods are also utilized. Hartree-Fock (HF) is a more fundamental ab initio method, but it neglects electron correlation, which can be important for describing the interactions in coordination complexes. researchgate.net More advanced and computationally expensive methods, such as coupled-cluster theory, can provide higher accuracy but are often limited to smaller systems. For larger systems, quantum mechanics/molecular mechanics (QM/MM) methods offer a hybrid approach where the chemically active region (e.g., the zinc coordination sphere) is treated with a high level of theory, while the rest of the system is described by a simpler molecular mechanics force field. unimi.it

Recent advancements have also seen the application of machine learning (ML) techniques to model zinc complexes. nih.gov By training neural network potentials on high-level quantum chemistry data, it is possible to develop models that can predict the energetics of zinc complexes with an accuracy that surpasses semiempirical methods, at a fraction of the computational cost of high-level ab initio calculations. nih.gov

The table below presents a summary of common computational methodologies and their general performance characteristics for modeling zinc(II) complexes. The selection of the most appropriate method depends on the specific property of interest and the available computational resources.

| Methodology | Strengths | Weaknesses | Applicability to this compound |

| Density Functional Theory (DFT) | - Good balance of accuracy and computational cost- Widely applicable to a range of properties | - Performance is highly dependent on the choice of functional- Standard functionals may struggle with long-range interactions | - Suitable for geometry optimization, electronic structure analysis, and vibrational frequency calculations |

| Hartree-Fock (HF) | - Computationally less expensive than correlated methods- Provides a good starting point for more advanced calculations | - Neglects electron correlation, leading to inaccuracies in energies and properties | - Can be used for initial structural models, but generally not sufficient for accurate property prediction |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | - Allows for the study of large systems by treating the active site with high accuracy- Computationally efficient for complex environments | - The interface between the QM and MM regions can introduce artifacts- The accuracy depends on the quality of both the QM method and the MM force field | - Potentially useful for studying the behavior of the complex in an extended solid-state or solution environment |

| Machine Learning (ML) Potentials | - Can achieve high accuracy at a low computational cost after initial training- Capable of modeling complex potential energy surfaces | - Requires a large and diverse dataset for training- The accuracy is limited by the quality of the reference data | - A promising future direction for large-scale simulations of the crystal or its aqueous solutions |

Solution Chemistry and Interfacial Phenomena of Zinc Ii Fluoride Tetrahydrate

Hydrolysis Reactions of Zinc(II) Fluoride (B91410) Tetrahydrate in Various Aqueous Media

The aqueous chemistry of zinc(II) fluoride tetrahydrate is significantly influenced by hydrolysis reactions. Hydrolysis involves the reaction of the dissolved zinc and fluoride ions with water. The Zn²⁺ ion, being a cation of a moderately weak base, undergoes hydrolysis to produce acidic solutions. The primary hydrolysis reaction for the hydrated zinc ion is:

[Zn(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Zn(OH)(H₂O)₅]⁺(aq) + H₃O⁺(aq)

This equilibrium demonstrates that aqueous solutions of zinc fluoride will be acidic due to the production of hydronium ions (H₃O⁺). nih.gov Further hydrolysis can occur, leading to the formation of species like Zn(OH)₂ and even the zincate anion, [Zn(OH)₄]²⁻, at sufficiently high pH. nih.gov

In hot water, zinc fluoride can undergo hydrolysis to precipitate zinc hydroxyfluoride (Zn(OH)F), a basic salt. wikipedia.orgatamanchemicals.com This indicates a reaction where both hydroxide (B78521) and fluoride ions are incorporated into the solid structure.

ZnF₂(aq) + H₂O(l) --(heat)--> Zn(OH)F(s) + H⁺(aq) + F⁻(aq)

The nature of the aqueous medium has a profound effect on these reactions.

In basic solutions: The addition of a base like sodium hydroxide (NaOH) leads to the precipitation of flocculant basic zinc fluorides. atamanchemicals.com At very high pH, the formation of soluble hydroxo complexes like [Zn(OH)₄]²⁻ can occur, potentially increasing the solubility. nih.gov

The interplay between fluoride complexation and zinc hydrolysis results in a complex system where the speciation is highly dependent on pH. acs.org

Table 2: Key Hydrolysis Equilibria for Aqueous Zinc(II)

| Reaction | Description |

| [Zn(H₂O)₆]²⁺ ⇌ [Zn(OH)(H₂O)₅]⁺ + H⁺ | First hydrolysis step of the zinc ion, producing an acidic solution. |

| ZnF₂(aq) + H₂O(l) ⇌ Zn(OH)F(s) + HF(aq) | Hydrolysis in hot water to form solid zinc hydroxyfluoride. |

| ZnF₂(aq) + 2NaOH(aq) ⇌ Zn(OH)₂(s) + 2NaF(aq) | Reaction with a strong base to form zinc hydroxide. |

Interfacial Interactions in the Presence of Dissolved Ions, Electrolytes, and Organic Additives

The interface between solid ZnF₂·4H₂O and an aqueous solution is a site of dynamic interactions, especially in the presence of other dissolved species. These interactions are critical in fields such as electrochemistry and materials science.

Recent research on aqueous zinc-ion batteries has highlighted the importance of the zinc fluoride interface. In electrolytes containing zinc salts (e.g., ZnSO₄) and fluoride-donating additives like ammonium (B1175870) fluoride (NH₄F), a ZnF₂-rich solid-electrolyte interphase (SEI) layer forms on the surface of the zinc metal anode. rsc.orgrsc.orgucl.ac.uk The formation of this layer is a clear example of interfacial interaction, where dissolved F⁻ ions react with the Zn²⁺ at the electrode surface. ucl.ac.uk The presence of ammonium cations (NH₄⁺) is also crucial, as they appear to adsorb preferentially onto the zinc surface, creating an electrostatic shield that modifies the interface and promotes the formation of a stable ZnF₂ layer. rsc.orgrsc.org

The common ion effect is a fundamental interfacial phenomenon. The addition of a soluble zinc salt or fluoride salt to the solution will decrease the solubility of ZnF₂·4H₂O by shifting the dissolution equilibrium towards the solid phase. nist.gov Conversely, the presence of ions that form strong complexes with either Zn²⁺ or F⁻ can enhance solubility. For example, ZnF₂ is very soluble in aqueous ammonia (B1221849) due to the formation of stable zinc-ammine complexes, such as [Zn(NH₃)₄]²⁺. atamanchemicals.com Similarly, a seven-fold increase in solubility was observed with increasing ammonium chloride concentration. nist.gov

While specific studies on the interaction of organic additives with ZnF₂·4H₂O are limited, general principles of crystal growth suggest that organic molecules can adsorb onto the crystal faces. This adsorption can inhibit or modify growth rates and alter the crystal morphology. For instance, in the context of hot-dip galvanizing, organic additives are known to influence the size and growth of zinc crystals. researchgate.net Studies on other sparingly soluble salts have shown that even simple inorganic ions like Li⁺, Na⁺, K⁺, and Mg²⁺ can adsorb to crystal surfaces and significantly alter nucleation and growth kinetics. cardiff.ac.uk

Fundamental Studies on Crystal Growth Mechanisms and Controlled Precipitation in Aqueous Systems

The formation of ZnF₂·4H₂O crystals from an aqueous solution is a two-step process involving nucleation (the formation of initial, stable crystal nuclei) and subsequent crystal growth. The driving force for both processes is supersaturation, where the concentration of dissolved ions exceeds the equilibrium solubility.

Kinetic studies have provided specific insights into the growth mechanism of this compound. Research has shown that the crystal growth of ZnF₂·4H₂O is governed by a surface reaction mechanism, specifically spiral growth. oup.com This mechanism involves the propagation of steps on the crystal surface, often originating from screw dislocations. The effective order of the reaction with respect to supersaturation was found to be 1.71 or 2.0, which is characteristic of a surface-controlled process rather than a bulk diffusion-controlled one. oup.com This means that the rate-limiting step is the integration of ions into the crystal lattice at the surface, not their transport through the solution to the surface.

Controlled precipitation is essential for producing crystals with desired properties such as size, morphology, and purity. Key factors for controlling the precipitation of ZnF₂·4H₂O include:

pH: The pH of the solution is a critical parameter. As hydrolysis reactions are highly pH-dependent, controlling the pH can prevent the co-precipitation of zinc hydroxides or basic zinc fluorides, ensuring the purity of the ZnF₂·4H₂O phase. nih.gov For instance, to precipitate a pure fluoride phase in a zinc sulfate (B86663) solution, the pH should be maintained below 7. nih.gov

Supersaturation: The level of supersaturation directly influences both the nucleation rate and the growth rate. High supersaturation levels tend to favor rapid nucleation, leading to a large number of small crystals. Lower supersaturation levels favor the growth of existing crystals, resulting in larger, more well-defined crystals.

Additives: As mentioned previously, additives and impurities in the solution can adsorb onto crystal surfaces, blocking active growth sites and altering the crystal habit. This can be used to control crystal morphology. rsc.orgrsc.org

Temperature: Temperature affects both the solubility of the salt and the kinetics of crystal growth.

Techniques like the constant composition method, which maintains a constant level of supersaturation during growth, have been effectively used to study the crystallization rates of ZnF₂·4H₂O with high precision. oup.com

Advanced Materials Science Applications Deriving from Zinc Ii Fluoride Tetrahydrate Research Non Clinical Focus

Precursor Chemistry for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Zinc(II) fluoride (B91410) tetrahydrate serves as a critical starting material in the synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are characterized by their high surface areas and tunable pore structures, making them suitable for various applications.

Zinc(II) fluoride tetrahydrate is utilized in the synthesis of zinc-based metal-triazolate frameworks, which have shown significant promise for carbon dioxide capture and separation. sigmaaldrich.com A notable example is the synthesis of a zinc-based metal-triazolate framework, ZnF(daTZ), from 3,5-diamino-1,2,4-triazole (HdaTZ) and ZnF₂·4H₂O. sigmaaldrich.com The resulting framework is designed to capture CO₂ from flue gas. sigmaaldrich.com

Research into similar zeolite-like zinc triazolate frameworks, such as [Zn(atz)₂] (MAF-66), demonstrates the potential of this class of materials. nih.gov While MAF-66 is synthesized from Zn(OH)₂, its performance highlights the favorable characteristics of zinc-triazolate structures for gas separation. nih.gov These frameworks possess a three-dimensional intersecting channel system functionalized with amino groups and uncoordinated triazolate nitrogen atoms on the pore surface. nih.gov This functionality leads to strong interactions with CO₂ molecules. nih.govbg.ac.rs

Gas sorption measurements for these types of frameworks reveal high CO₂ uptake and excellent selectivity for CO₂ over N₂, which are crucial for post-combustion carbon capture. nih.gov The strong host-guest interactions are driven by a combination of Lewis acid-base interactions, hydrogen bonding, and electrostatic interactions between CO₂ and the functional groups lining the pores of the framework. bg.ac.rs

| Parameter | Value | Conditions |

|---|---|---|

| CO₂ Uptake | 27.6 wt % | 273 K, 1 atm |

| CO₂ Uptake | 19.4 wt % | 298 K, 1 atm |

| Henry's Law CO₂/N₂ Selectivity | 403 | 273 K |

| Henry's Law CO₂/N₂ Selectivity | 225 | 298 K |

The use of fluoride-containing building blocks is a growing area in MOF chemistry. Fluorinated MOFs (F-MOFs) can be constructed using fluorinated organic linkers or by incorporating fluorine into the inorganic secondary building units (SBUs). nih.gov Zinc(II) fluoride can act as a source for these inorganic units. While the direct use of ZnF₂·4H₂O as a primary building block in widely reported mixed-metal fluoride frameworks is still an emerging area, the principles of F-MOF synthesis suggest its potential. For instance, frameworks have been constructed where square grids of metal ions (like Zn, Ni, or Cu) are linked by pillars such as SiF₆²⁻. nih.gov This demonstrates the structural viability of incorporating fluoride anions directly into the framework's backbone, a role that could be fulfilled by precursors like ZnF₂·4H₂O. nih.gov

Electrochemical Energy Storage Applications

Zinc(II) fluoride plays a multifaceted role in the advancement of electrochemical energy storage systems, particularly in zinc-ion batteries (ZIBs). Its applications range from components in solid-state electrolytes to crucial elements in electrode design and interface engineering.

Solid-state and gel-polymer electrolytes are being intensely researched as safer alternatives to traditional aqueous electrolytes in ZIBs, mitigating issues like dendrite growth and leakage. nih.govmdpi.com Polymer electrolytes, such as those based on poly(vinylidene fluoride) (PVDF) or its copolymer poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP), are common due to their electrochemical stability and ability to host zinc salts. mdpi.comresearchgate.net The strong electron-withdrawing effect of the C-F bonds in PVDF-based polymers helps to dissolve zinc salts and increase the number of charge carriers, thereby enhancing ionic conductivity. mdpi.comresearchgate.net

Research has explored gel polymer electrolytes comprising PVDF with zinc trifluoromethane sulfonate (zinc triflate), achieving ionic conductivities up to 3.94×10⁻³ S cm⁻¹ at room temperature. researchgate.net In another study, a fluorine-rich solid polymer electrolyte (PFZ) was developed that enables stable, long-term cycling of zinc-iodine batteries for over 7000 cycles. materialsfutures.org These electrolytes often form a stable, fluorine-rich solid electrolyte interphase (SEI) on the zinc anode, which is critical for performance. materialsfutures.org

Zinc(II) fluoride is central to two key strategies for improving ZIB performance: modifying cathode materials and engineering the anode-electrolyte interface.

Cathode Materials: Metal fluorides are attractive cathode materials for high-energy-density batteries because they can undergo multi-electron redox reactions. researchgate.net However, their poor electronic conductivity is a major challenge. researchgate.netmdpi.com Doping other metal fluorides, like copper fluoride (CuF₂), with zinc has been shown to enhance electrochemical performance. researchgate.netmdpi.com A Zn-doped copper fluoride cathode achieved a high discharge specific capacity of 528.6 mAh/g at a current rate of 0.1 C, demonstrating its potential for high-energy lithium primary batteries, a concept extensible to ZIBs. researchgate.netmdpi.com

Anode Interface Engineering: A primary failure mechanism in ZIBs is the formation of zinc dendrites and parasitic side reactions at the anode surface. researchgate.netnih.govnih.govrsc.org A highly effective solution is to create an artificial solid electrolyte interphase (SEI) on the zinc anode. researchgate.netnih.gov An in-situ formed ZnF₂-rich SEI can be created by introducing fluoride-containing additives into the electrolyte. researchgate.netnih.gov This protective layer acts as a physical barrier, blocking direct contact between the active zinc metal and water in the electrolyte, thus suppressing hydrogen evolution and corrosion. researchgate.netnih.gov

This fluorinated interphase is hydrophobic and selectively allows the transport of Zn²⁺ ions while preventing water penetration and unwanted electron transfer. umd.edu This leads to uniform, dendrite-free zinc plating and stripping, significantly improving the cycling stability and Coulombic efficiency of the battery. nih.govumd.eduacs.org For example, a fluoride-modified zinc anode demonstrated 88.2% capacity retention after 4000 cycles at a high current density of 10 A g⁻¹. nih.gov

| Modification Strategy | Key Performance Metric | Reference |

|---|---|---|

| Fluorinated interphase (hydrophobic inorganic fluoride) | Dendrite-free plating/stripping at nearly 100% coulombic efficiency | umd.edu |

| ZnF₂-rich SEI layer (14 nm thick) | Superior cycling life over 430 h at 10 mA cm⁻² | nih.gov |

| Alkaline earth fluoride modified Zn electrode | 88.2% capacity retention after 4000 cycles at 10 A g⁻¹ | nih.gov |

| In situ generated ZnF₂ during cycling | Anode lifetime of 1700 h at 1 mA cm⁻² | acs.org |

Optical and Electronic Material Development

Zinc fluoride (ZnF₂) is a valuable compound in the field of optical and electronic materials due to its wide transparency range, from the ultraviolet to the infrared spectrum, and its electrical properties. licheopto.com

It is used in the manufacturing of specialty optical components, including lenses, transparent conductive coatings, and fluoride glass optical fibers. sigmaaldrich.comdf-chemicals.comlicheopto.com The incorporation of ZnF₂ into tellurite glass matrices has been shown to enhance their optical properties. nih.govacs.orgacs.org Specifically, adding ZnF₂ can shift the UV absorption edge to higher energies (a "blue shift"), increasing transparency. nih.govacs.org It also effectively reduces the hydroxyl (OH) content within the glass network, which is crucial for improving transparency in the mid-infrared (IR) region, making these glasses suitable for IR applications like optical fiber drawing. nih.govacs.org

Synthesis of Fluoride Glass Optical Fibers and Optical Transmitting Glass

This compound is a key component in the synthesis of advanced fluoride glasses, particularly for applications in optical fibers and other optical transmitting materials. funcmater.comthermtest.com The incorporation of zinc fluoride into glass matrices, such as those based on zirconium fluoride (ZrF4) or aluminum fluoride (AlF3), offers several advantages. funcmater.com One of the primary benefits is the extension of the infrared transmission window of the glass. funcmater.com This is crucial for the development of optical fibers used in telecommunications, laser power delivery, and sensing applications that operate in the mid-infrared spectrum.

Research has shown that the addition of ZnF2 to tellurite-based glasses can significantly reduce the hydroxyl (OH) group content. uni-muenchen.de These OH groups are a major source of optical loss in the infrared region, and their removal is essential for producing low-loss optical fibers. uni-muenchen.de The fluoride ions from ZnF2 react with residual water and hydroxyl groups during the glass melting process, effectively purifying the glass and enhancing its transparency. uni-muenchen.de

Furthermore, the presence of zinc fluoride can improve the thermal stability and chemical durability of the glass, which are important properties for the fabrication and long-term performance of optical fibers. uni-muenchen.de While magnesium and zinc fluorides are noted to be less compatible with fluorozirconate glasses compared to fluoroaluminates, their inclusion in various glass systems has been shown to enhance stability. funcmater.com The optimization of ZnF2 concentration in the glass composition is a critical area of research to balance desirable optical properties with glass stability and formability.

A study on the influence of ZnF2 on a TeO2-ZnO-Na2O glass matrix demonstrated notable changes in the glass structure and optical properties. The inclusion of ZnF2 led to an enhancement in thermal stability and a shift in the absorption edge to higher energies, expanding the transparency window. uni-muenchen.de

| Glass System | Effect of ZnF2 Addition | Reference |

| Tellurite-based glass | Reduces OH content, enhances infrared transmission | uni-muenchen.de |

| Fluorozirconate glass | Can improve stability, though less compatible than with fluoroaluminates | funcmater.com |

| Fluoroaluminate glass | Generally good compatibility and stability enhancement | funcmater.com |

Investigation of Noncentrosymmetric Materials for Nonlinear Optical Activity

A significant breakthrough in the application of this compound derivatives is the synthesis of a noncentrosymmetric zinc fluoride hydrate, ZnF2(H2O)4. koreascience.kr This compound crystallizes in a polar space group, a key requirement for second-order nonlinear optical (NLO) activity. koreascience.kr Noncentrosymmetric materials are essential for a variety of photonic applications, including frequency conversion of laser light, optical switching, and electro-optic modulation.

The structure of ZnF2(H2O)4 consists of isolated [ZnF2(H2O)4] octahedra. koreascience.kr The partial substitution of fluoride ions with water molecules in the coordination sphere of the zinc ion induces a structural transformation from a centrosymmetric to a noncentrosymmetric arrangement. koreascience.kr This transition is crucial as it "turns on" the second-harmonic generation (SHG) activity, a key NLO phenomenon. koreascience.kr

ZnF2(H2O)4 exhibits a phase-matchable SHG intensity that is approximately 0.5 times that of potassium dihydrogen phosphate (KDP), a widely used NLO material. koreascience.kr Furthermore, it possesses a short ultraviolet cutoff edge below 200 nm, which is a rare and desirable property for NLO materials intended for use in the deep-ultraviolet region. koreascience.kr This combination of properties makes ZnF2(H2O)4 a promising candidate for the development of next-generation NLO devices.

| Property | Value/Observation | Significance |

| Crystal Symmetry | Noncentrosymmetric (polar space group Pca21) | Enables second-order nonlinear optical effects |

| Second-Harmonic Generation (SHG) | ~0.5 times that of KDP | Demonstrates significant NLO activity |

| UV Cutoff Edge | < 200 nm | Potential for deep-ultraviolet applications |

Catalytic Applications and Surface Chemistry

Role as a Lewis Acid Catalyst in Specific Organic Transformations

Zinc(II) fluoride, including its hydrated forms, can function as a Lewis acid catalyst in various organic reactions. A Lewis acid is a chemical species that can accept a pair of electrons, and this property allows it to activate substrates and facilitate bond formation. The zinc ion (Zn2+) in zinc fluoride acts as the Lewis acidic center.

While zinc halides, in general, are recognized for their Lewis acidity, the catalytic properties of zinc fluoride are influenced by the high electronegativity of the fluoride ions. This can modulate the Lewis acidity of the zinc center compared to other zinc halides like zinc chloride or bromide. Research into sol-gel prepared nanoscopic zinc fluoride has shown that it is predominantly a Lewis acidic solid, although with weaker Lewis acid sites compared to magnesium fluoride (MgF2) prepared by a similar method. uni-muenchen.de

The catalytic activity of zinc fluoride has been explored in the context of biodiesel production, where it can catalyze the simultaneous transesterification and esterification of crude palm oil. koreascience.kr In this application, the Lewis acidic sites on the zinc fluoride surface are believed to play a crucial role in activating the carbonyl groups of the triglycerides and fatty acids, making them more susceptible to nucleophilic attack by methanol (B129727).

Design and Optimization of Heterogeneous Catalysts with Tailored Surface Properties

The use of this compound as a precursor allows for the design and synthesis of heterogeneous catalysts with controlled surface properties. Heterogeneous catalysts are advantageous in industrial processes as they can be easily separated from the reaction mixture. The sol-gel method, for instance, has been employed to synthesize zinc fluorides with varying zinc-to-fluorine molar ratios, resulting in materials with different particle sizes and surface characteristics. koreascience.kr

The catalytic performance of these materials is strongly influenced by their surface chemistry, including the nature and concentration of acid-base sites. uni-muenchen.de Studies on nanoscopic zinc fluoride have revealed the presence of both Lewis acid and weak Lewis base sites on its surface. uni-muenchen.de The ability to tune the ratio of these sites through synthetic parameters is a key aspect of catalyst design.

For example, in the production of biodiesel, it was found that zinc fluoride catalysts with lower fluorine content exhibited the best performance. koreascience.kr This suggests that the optimization of the surface composition is critical for achieving high catalytic activity. The development of nanoscopic metal fluorides, including zinc fluoride, represents a new frontier in heterogeneous catalysis, offering the potential for high activity and selectivity in a range of chemical transformations. rsc.org

Utilization as a Precursor for Thin Films of Zn Metal and Zinc Oxide

This compound serves as a valuable precursor material for the deposition of thin films of both zinc metal and zinc oxide (ZnO). Thin films of these materials have a wide array of applications in electronics, optoelectronics, and protective coatings.

For the preparation of zinc oxide thin films, zinc fluoride can be used as a dopant source in sputtering targets. For example, fluorine-doped ZnO (FZO) thin films, which are highly transparent and conductive, have been deposited by radio-frequency magnetron sputtering using a ZnO target doped with a small percentage of zinc fluoride. mdpi.com The properties of these films can be tuned by varying deposition parameters such as substrate temperature.

In other methods, a thin film of zinc metal can first be deposited, which is then oxidized to form a porous ZnO thin film. researchgate.net While various zinc precursors can be used for this purpose, the choice of precursor can influence the morphology and properties of the final oxide film. The use of zinc fluoride as a precursor in such processes offers an alternative route to fabricate ZnO thin films with specific characteristics.

Exploration in Thermal Energy Storage Systems as a Salt Hydrate

Salt hydrates are a class of phase change materials (PCMs) that are being extensively investigated for thermal energy storage (TES) applications. wikipedia.orgrsc.org These materials store and release latent heat during their dehydration and hydration cycles, respectively. rsc.org this compound, as a salt hydrate, has been considered in the broader context of inorganic salt hydrates for TES.

The principle of TES using salt hydrates involves absorbing heat to drive off the water of hydration (melting/dehydration) and releasing this heat when the anhydrous salt is rehydrated (solidification/hydration). This process occurs at a nearly constant temperature, which is advantageous for many heating and cooling applications. wikipedia.orgrsc.org

While specific data on the phase change temperature and latent heat of fusion for this compound for TES applications are not extensively reported in the readily available literature, a thermodynamic study has been conducted on this compound. This study measured the heat capacity and entropy of zinc fluoride tetrahydrate, providing fundamental thermodynamic data that is crucial for assessing its potential as a TES material. The research indicated that the crystalline tetrahydrate is disordered at 0 K. Further research is needed to fully characterize its phase change behavior and thermal cycling stability to determine its viability for practical thermal energy storage systems.

Q & A

Q. How can zinc(II) fluoride tetrahydrate be synthesized in a laboratory setting?

this compound (ZnF₂·4H₂O) is typically synthesized via:

- Reaction of zinc oxide (ZnO) with hydrofluoric acid (HF): .

- Reaction of zinc carbonate (ZnCO₃) with HF, producing CO₂ and water as byproducts .

- Direct fluorination of metallic zinc with fluorine gas at elevated temperatures . Note : Safety protocols for handling HF (toxic, corrosive) must be prioritized, including use of PPE and fume hoods.

Q. What analytical methods confirm the hydration state of this compound?

- Thermogravimetric Analysis (TGA) : Quantifies mass loss upon heating to determine water content (4 H₂O molecules lost at ~100°C) .

- X-ray Diffraction (XRD) : Confirms the rhombohedral crystal structure unique to the tetrahydrate (vs. anhydrous ZnF₂’s rutile structure) .

- Elemental Analysis : Measures Zn²⁺ via atomic absorption spectroscopy (AAS) and F⁻ via ion-selective electrodes or ion chromatography .

Q. How do structural properties of ZnF₂·4H₂O differ from anhydrous ZnF₂?

- Coordination Geometry : Tetrahydrate exhibits 6-coordinate Zn²⁺ in a rhombohedral lattice, while anhydrous ZnF₂ adopts a rutile structure with 6-coordinate Zn²⁺ .

- Density : Tetrahydrate has a lower density (~2.255 g/cm³) compared to anhydrous ZnF₂ (4.84–4.95 g/cm³) due to water incorporation .

- Thermal Stability : Tetrahydrate dehydrates above 100°C, whereas anhydrous ZnF₂ melts at ~1601.6°F (872°C) .

Advanced Research Questions

Q. How to resolve discrepancies in solubility data between anhydrous ZnF₂ and ZnF₂·4H₂O?

- Solubility Variation : Anhydrous ZnF₂ is sparingly soluble (1.516 g/100 mL at 25°C), while the tetrahydrate’s solubility is influenced by hydration-induced lattice stabilization .

- Methodological Considerations : Ensure precise temperature control during solubility tests, as hydration state affects equilibrium. Use ICP-OES or gravimetry for accurate quantification .

Q. What advanced techniques characterize ionic character and coordination in ZnF₂·4H₂O?

- X-ray Absorption Spectroscopy (XAS) : Probes Zn²⁺ coordination geometry and bond lengths.

- Solid-State NMR : Resolves F⁻ environments to confirm ionic vs. covalent bonding contributions .

- Raman Spectroscopy : Identifies vibrational modes of Zn-F bonds and water molecules in the lattice .

Q. How does thermal decomposition inform stability in high-temperature applications?

- Decomposition Pathway : ZnF₂·4H₂O → anhydrous ZnF₂ (at ~100°C) → ZnF₂ → ZnO + HF (above 872°C) .

- TGA-DSC Analysis : Quantifies decomposition kinetics and activation energy.

- Applications : Stability limits guide its use in ceramic glazes (low-H₂O systems) or fluorination catalysts (where HF release is controlled) .

Data Contradiction Analysis

Q. Why do density values for ZnF₂·4H₂O vary across literature?